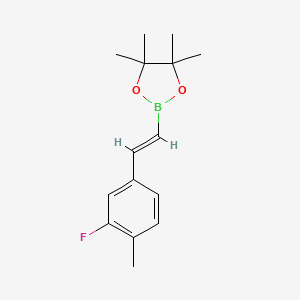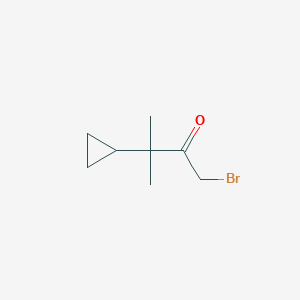
1-Bromo-3-cyclopropyl-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-cyclopropyl-3-methylbutan-2-one is an organic compound with the molecular formula C8H13BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to a carbon atom that is part of a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-cyclopropyl-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-cyclopropyl-3-methylbutan-2-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-cyclopropyl-3-methylbutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in stoichiometric amounts.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents, often in solvents like ether or tetrahydrofuran (THF).
Oxidation: Performed in aqueous or organic solvents, depending on the oxidizing agent used, with careful control of temperature to avoid over-oxidation.
Major Products Formed
Nucleophilic Substitution: Produces substituted derivatives such as alcohols, amines, or thiols.
Reduction: Yields the corresponding alcohol, 3-cyclopropyl-3-methylbutan-2-ol.
Oxidation: Results in carboxylic acids or ketones, depending on the extent of oxidation.
Scientific Research Applications
1-Bromo-3-cyclopropyl-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopropyl-3-methylbutan-2-one depends on its reactivity with various biological and chemical targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s chemical properties. The specific molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
1-Bromo-3-cyclopropyl-3-methylbutan-2-one can be compared with other brominated ketones, such as:
1-Bromo-3-methylbutan-2-one: Lacks the cyclopropyl ring, making it less sterically hindered and more reactive in certain reactions.
1-Bromo-3,3-dimethylbutan-2-one: Features two methyl groups instead of a cyclopropyl ring, affecting its reactivity and steric properties.
The uniqueness of this compound lies in its cyclopropyl ring, which introduces strain and influences its chemical behavior, making it a valuable compound for specific synthetic applications.
Properties
Molecular Formula |
C8H13BrO |
|---|---|
Molecular Weight |
205.09 g/mol |
IUPAC Name |
1-bromo-3-cyclopropyl-3-methylbutan-2-one |
InChI |
InChI=1S/C8H13BrO/c1-8(2,6-3-4-6)7(10)5-9/h6H,3-5H2,1-2H3 |
InChI Key |
UYOXJXVYUKOLLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



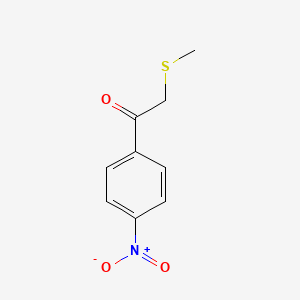

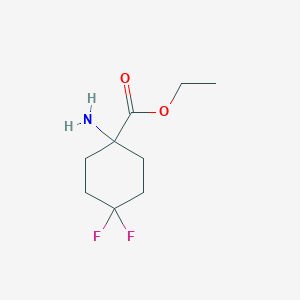
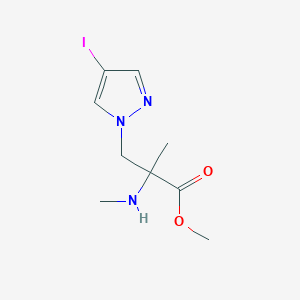
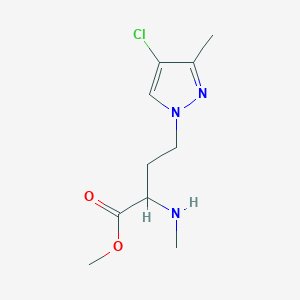
![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)

![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)
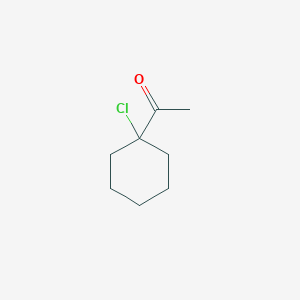
![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)

